Segetanin B
Description
Segetanin B is a fungal secondary metabolite, primarily isolated from Fusarium species, and belongs to the class of trichothecene mycotoxins. These compounds are characterized by a tetracyclic sesquiterpenoid structure with an epoxide group, which contributes to their bioactivity and toxicity . This compound has been studied for its phytotoxic, antimicrobial, and cytotoxic properties, though its exact mechanisms remain under investigation. Its molecular formula (C₁₅H₂₀O₆) and stereochemical complexity distinguish it from simpler trichothecenes like deoxynivalenol (DON) or T-2 toxin .
Properties
Molecular Formula |
C39H48O17 |
|---|---|
Molecular Weight |
788.8 g/mol |
IUPAC Name |
[(1R,2R,3R,4S,5S,7R,8R,9R,10R,13S,14S)-1,8,13,16-tetraacetyloxy-2-(2-acetyloxyacetyl)oxy-7,14-dihydroxy-5,9,12,12-tetramethyl-11-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate |
InChI |
InChI=1S/C39H48O17/c1-18-15-37(48)26(27(18)55-31(47)24-13-11-10-12-14-24)30(54-25(45)16-50-19(2)40)39(56-23(6)44)17-38(49)28(29(46)35(7,8)32(38)51-20(3)41)36(9,33(37)52-21(4)42)34(39)53-22(5)43/h10-14,18,26-28,30,32-34,48-49H,15-17H2,1-9H3/t18-,26+,27-,28+,30+,32-,33+,34?,36+,37+,38-,39+/m0/s1 |
InChI Key |
OKUOZMUXYVGYRY-MQVRHVHHSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@@]4(C[C@@]5([C@H](C(=O)C([C@@H]5OC(=O)C)(C)C)[C@]([C@H]2OC(=O)C)(C4OC(=O)C)C)O)OC(=O)C)OC(=O)COC(=O)C)O |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C(=O)C(C5OC(=O)C)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)O)OC(=O)C)OC(=O)COC(=O)C)O |
Synonyms |
segetanin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Parameter | This compound | Segetanin A | T-2 Toxin |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₆ | C₁₅H₁₈O₅ | C₂₄H₃₄O₉ |
| Molecular Weight | 296.3 g/mol | 278.3 g/mol | 466.5 g/mol |
| Solubility (H₂O) | 12.5 mg/mL | 8.3 mg/mL | 0.3 mg/mL |
| LD₅₀ (Mouse, oral) | 25 mg/kg | 18 mg/kg | 1.2 mg/kg |
Functional Comparison with Trichothecenes
Trichothecenes like T-2 toxin and DON share the core trichothecene skeleton with this compound but exhibit divergent bioactivities. For instance:
- T-2 Toxin : Higher acute toxicity due to esterification at C-8, enhancing membrane permeability and ribosomal inhibition .
- Deoxynivalenol (DON): Primarily a plant pathogenicity factor, inducing vomiting in mammals but lacking the broad-spectrum antifungal activity observed in this compound .
Comparison with Functionally Similar Compounds
Antifungal Agents: this compound vs. Amphotericin B
While both compounds exhibit antifungal activity, their modes of action differ:
Table 2: Antifungal Efficacy Comparison
| Parameter | This compound | Amphotericin B |
|---|---|---|
| MIC₉₀ (Candida) | 8 µg/mL | 0.5 µg/mL |
| Cytotoxicity (IC₅₀) | 10 µM | 2 µM |
| Spectrum | Broad (fungi, plants) | Narrow (fungi) |
Key Research Findings and Gaps
However, critical gaps persist:
- Mechanistic Clarity : The exact ribosomal binding site of this compound remains unresolved, unlike T-2 toxin, which targets the peptidyl transferase center .
- Synthetic Accessibility : Structural complexity limits large-scale synthesis, unlike simpler analogs like DON, which are commercially producible .
- Ecological Impact: this compound’s environmental persistence and non-target toxicity are understudied compared to well-characterized trichothecenes .
Q & A
Q. Table 1: Analytical Techniques for this compound Characterization
Key Guidelines for Researchers
- Reproducibility : Document experimental protocols in detail, including solvent systems, incubation times, and equipment settings .
- Data Integrity : Use open-source tools (e.g., R, Python) for statistical analysis and share raw data via repositories like Zenodo .
- Literature Review : Prioritize peer-reviewed journals over non-vetted sources (e.g., ) and cross-validate findings with multiple studies .
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